Cas no 667-91-4 (9(10H)-Anthracenone,10-(diphenylmethylene)-)

9(10H)-Anthracenone,10-(diphenylmethylene)- 化学的及び物理的性質
名前と識別子
-
- 9(10H)-Anthracenone,10-(diphenylmethylene)-
- 10-benzhydrylideneanthracen-9-one
- 9-BENZHYDRYLIDENE-10-ANTHRONE
- NULL
- 9(10H)-Anthracenone, 10-(diphenylmethylene)-
- FT-0632773
- Diphenylmethylenanthron
- NS00036066
- NSC 89267
- NSC89267
- 10-(Diphenylmethylene)anthracen-9(10H)-one
- SCHEMBL8653739
- EINECS 211-570-7
- SPOJSTUMWGMCFP-UHFFFAOYSA-N
- A835546
- MFCD00019172
- 667-91-4
- Anthrafuchson
- NSC-89267
- DTXSID20216848
- 10-(Diphenylmethylene)-9(10H)-anthracenone #
- DB-054960
-
- インチ: InChI=1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H
- InChIKey: SPOJSTUMWGMCFP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 358.13600
- どういたいしつりょう: 358.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 色と性状: イエローパウダ
- 密度みつど: 1.0621 (rough estimate)
- ゆうかいてん: 203-207 °C
- ふってん: 450.86°C (rough estimate)
- フラッシュポイント: 209.5°C
- 屈折率: 1.6380 (estimate)
- PSA: 17.07000
- LogP: 6.23840
- ようかいせい: 未確定
9(10H)-Anthracenone,10-(diphenylmethylene)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB576698-5g |
9-Benzhydrylidene-10-anthrone, 95%; . |
667-91-4 | 95% | 5g |
€143.90 | 2024-08-02 | |
abcr | AB576698-1g |
9-Benzhydrylidene-10-anthrone, 95%; . |
667-91-4 | 95% | 1g |
€65.40 | 2024-08-02 |
9(10H)-Anthracenone,10-(diphenylmethylene)- 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
9(10H)-Anthracenone,10-(diphenylmethylene)-に関する追加情報
9(10H)-Anthracenone, 10-(diphenylmethylene): A Comprehensive Overview
9(10H)-Anthracenone, 10-(diphenylmethylene) (CAS No. 667-91-4) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines the anthracenone core with a diphenylmethylene substituent. The anthracenone moiety is a tricyclic aromatic ketone, while the diphenylmethylene group adds additional conjugation and steric bulk to the molecule.
The anthracenone core is well-known for its photophysical properties, including strong absorption in the UV-visible region and efficient fluorescence. These properties make 9(10H)-Anthracenone, 10-(diphenylmethylene) an attractive candidate for applications in photovoltaics, organic light-emitting diodes (OLEDs), and fluorescent probes. The diphenylmethylene substituent further enhances the compound's electronic and optical properties by extending the π-conjugation system and modulating the electronic distribution within the molecule.
Recent studies have explored the potential of 9(10H)-Anthracenone, 10-(diphenylmethylene) in various advanced materials and devices. For instance, a 2022 study published in Journal of Materials Chemistry C demonstrated that this compound can be used as an efficient electron-transport material in OLEDs, leading to improved device performance and longer operational lifetimes. The researchers found that the diphenylmethylene group significantly enhances the electron mobility and stability of the material, making it a promising candidate for next-generation OLEDs.
In addition to its applications in materials science, 9(10H)-Anthracenone, 10-(diphenylmethylene) has also shown potential in pharmaceutical research. A 2023 study published in Bioorganic & Medicinal Chemistry Letters investigated the biological activity of this compound and its derivatives. The study revealed that certain derivatives of 9(10H)-Anthracenone, 10-(diphenylmethylene) exhibit potent antitumor activity against various cancer cell lines. The researchers attributed this activity to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including DNA damage and disruption of mitochondrial function.
The synthesis of 9(10H)-Anthracenone, 10-(diphenylmethylene) typically involves a multi-step process that begins with the formation of the anthracenone core followed by the introduction of the diphenylmethylene substituent. One common synthetic route involves the reaction of anthraquinone with benzaldehyde in the presence of a suitable base and solvent. This reaction proceeds via a Knoevenagel condensation mechanism, leading to the formation of the desired product with high yield and purity.
The characterization of 9(10H)-Anthracenone, 10-(diphenylmethylene) is typically performed using a combination of spectroscopic techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. For example, UV-Vis spectroscopy can be used to determine the absorption and emission properties of the compound, while NMR spectroscopy can confirm the presence of specific functional groups and their relative positions within the molecule.
The stability and solubility of 9(10H)-Anthracenone, 10-(diphenylmethylene) are important factors to consider for its practical applications. This compound is generally stable under ambient conditions but may degrade upon exposure to strong acids or bases. Its solubility can vary depending on the solvent used; it is typically more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) than in non-polar solvents like hexane or toluene.
In conclusion, 9(10H)-Anthracenone, 10-(diphenylmethylene) (CAS No. 667-91-4) is a versatile organic compound with a wide range of potential applications in materials science and pharmaceutical research. Its unique molecular structure confers valuable photophysical and biological properties that make it an attractive candidate for advanced materials and therapeutic agents. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its significance in modern scientific research.
667-91-4 (9(10H)-Anthracenone,10-(diphenylmethylene)-) 関連製品
- 434-85-5(10H,10'H-9,9'-Bianthracenylidene-10,10'-dione)
- 2222-33-5(5-Dibenzosuberenone)
- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)
- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)
- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 1806833-63-5(2-Amino-6-(difluoromethyl)-3-fluoropyridine-5-acetic acid)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
- 941867-54-5(1-(2-Thienylsulfonyl)prolyl chloride)
- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)



